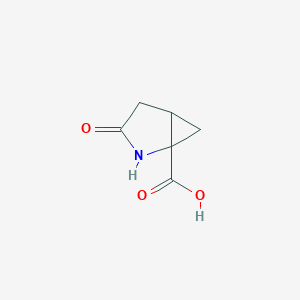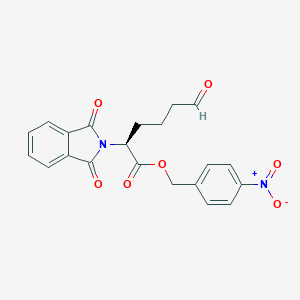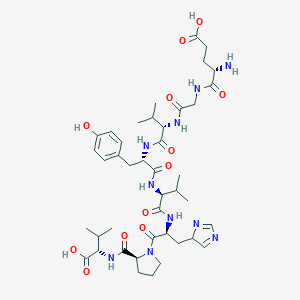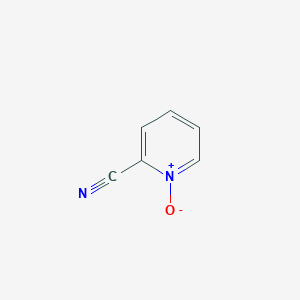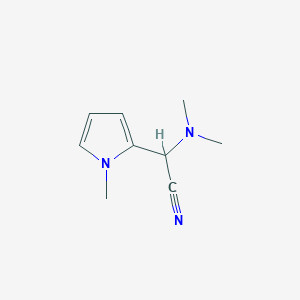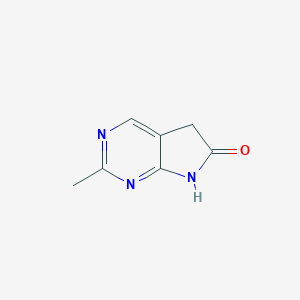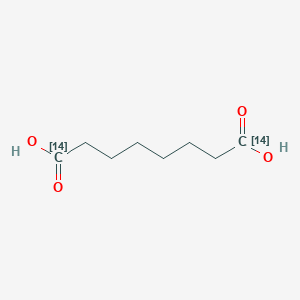
Octanedioic acid-carboxy-14C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanedioic acid, also known as Suberic acid, is a dicarboxylic acid with the formula C8H14O4 . It is a colorless crystalline solid used in drug syntheses and plastics manufacture . The name is derived from the Latin word ‘suber’ which means cork .
Molecular Structure Analysis
The molecular structure of Octanedioic acid consists of a chain of 8 carbon atoms with carboxyl groups at both ends . The molecular formula is C8H14O4 .Chemical Reactions Analysis
While specific chemical reactions involving Octanedioic acid-carboxy-14C are not detailed in the sources I have access to, a study has been conducted analyzing dicarboxylic acids, including octanedioic acid, using time-of-flight secondary ions mass spectrometry .Physical And Chemical Properties Analysis
Octanedioic acid has a molar mass of 174.196 g/mol and a density of 1.272 g/cm3 . It has a melting point of 141-144°C and a boiling point of 230°C . It is soluble in water, with a solubility of 2.46 g/L .Safety and Hazards
Octanedioic acid is known to cause serious eye irritation . Safety measures include washing skin thoroughly after handling and wearing eye/face protection . If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if irritation persists .
Direcciones Futuras
Propiedades
IUPAC Name |
(1,8-14C2)octanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i7+2,8+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-SHGRYJKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC[14C](=O)O)CC[14C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




